Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

Catalog No.
S3356668
CAS No.
39828-57-4
M.F
C48H36N4NiO4
M. Wt
791.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)por...

CAS Number

39828-57-4

Product Name

Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

IUPAC Name

nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

Molecular Formula

C48H36N4NiO4

Molecular Weight

791.5 g/mol

InChI

InChI=1S/C48H36N4O4.Ni/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2

InChI Key

WIHHBQHMISDZOC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Ni+2]

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Ni+2]

Metal Chelation

Ni(TMOP) functions as a chelator, meaning it can bind and form complexes with specific metal ions. Research has shown its ability to chelate ions like nickel(II), cobalt(II), and zinc(II) []. This property makes it useful for studying metal ion transport, metabolism, and their potential roles in biological processes.

Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is a metalloporphyrin compound characterized by a central nickel ion coordinated to a porphyrin ring. The porphyrin structure is further substituted with four methoxyphenyl groups at positions 5, 10, 15, and 20, and diide substituents at positions 22 and 24. This compound exhibits unique electronic properties due to the presence of the nickel ion and the methoxyphenyl substituents, which enhance its solubility and stability in various solvents. Nickel(2+) is known for its ability to stabilize different oxidation states, making this compound of interest in various chemical and biological applications .

Typical of metalloporphyrins. It can undergo oxidation and reduction reactions due to the nickel center's ability to exist in multiple oxidation states. For instance, it can be reduced to nickel(I) under specific conditions, which has implications for its reactivity in catalysis . Additionally, the compound can interact with various substrates in organic reactions such as hydrogenation and oxidation processes . The presence of the methoxy groups also influences its reactivity by modulating electron density on the porphyrin ring.

This compound has shown potential biological activity, particularly in photodynamic therapy and cancer treatment. Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide can selectively bind to tumor cells and generate reactive oxygen species upon light activation. This property makes it a candidate for targeted cancer therapies where localized treatment is desired . Furthermore, nickel-containing porphyrins are known to exhibit antimicrobial properties and can interact with biological macromolecules such as DNA .

The synthesis of Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide typically involves multi-step organic reactions. One common method includes the condensation of pyrrole with an appropriate aldehyde followed by metalation with nickel(II) salts. The presence of methoxy groups can be introduced during the porphyrin formation or as post-synthetic modifications. Various solvent systems and reaction conditions can be optimized to improve yield and purity . Additionally, new synthetic routes have been developed that utilize one-pot reactions to streamline the process while maintaining high efficiency .

Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide has diverse applications across several fields:

  • Catalysis: It serves as a catalyst in organic reactions due to its ability to stabilize different oxidation states.
  • Photodynamic Therapy: Its capacity to generate reactive oxygen species makes it useful in treating cancer.
  • Sensors: The compound can be employed as a sensor for detecting various analytes due to its strong absorption characteristics in the visible region .
  • Material Science: Nickel porphyrins are studied for their electronic properties in developing novel materials for electronic devices.

Studies have shown that Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide interacts effectively with biological molecules such as DNA. These interactions can lead to structural changes in the DNA helix and influence biological processes like gene expression. Research indicates that these interactions may enhance the compound's therapeutic efficacy when used in conjunction with light activation . Furthermore, investigations into its interactions with metal ions reveal potential applications in sensing technologies.

Several similar compounds exist within the realm of nickel porphyrins. Below is a comparison highlighting their unique features:

Compound NameKey FeaturesUnique Aspects
Nickel(II) Tetra-(4-pyridyl)porphyrinContains pyridyl groupsEnhanced coordination properties
Nickel(II) Tetra-(phenyl)porphyrinSubstituted with phenyl groupsStronger π-π stacking interactions
Nickel(II) Tetra-(carboxyphenyl)porphyrinCarboxylic acid functionalizationIncreased water solubility
Nickel(II) Tetra-(methylphenyl)porphyrinMethyl substitutionAltered electronic properties

Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide stands out due to its methoxy substituents that enhance solubility and stability while allowing for efficient light absorption necessary for photodynamic applications. Its unique structure allows it to maintain high reactivity while being less prone to degradation compared to other similar compounds .

Dates

Modify: 2023-08-19

Explore Compound Types